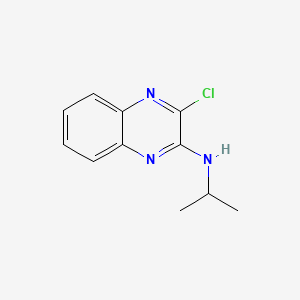

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Descripción

Propiedades

IUPAC Name |

3-chloro-N-propan-2-ylquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7(2)13-11-10(12)14-8-5-3-4-6-9(8)15-11/h3-7H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAKDFQVRHZRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693802 | |

| Record name | 3-Chloro-N-(propan-2-yl)quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234370-93-4 | |

| Record name | 3-Chloro-N-(propan-2-yl)quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the quinoxaline derivative, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

While specific experimental data for (3-Chloro-quinoxalin-2-yl)-isopropyl-amine is limited in publicly available literature, its fundamental properties can be identified. Further experimental validation is recommended for precise characterization.

Table 1: Physicochemical Data of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClN₃ | ChemicalBook[1] |

| Molecular Weight | 221.69 g/mol | ChemicalBook[1] |

| Appearance | Estimated: Crystalline solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Not available | - |

| logP | Not available | - |

Synthesis Protocol

The synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine can be achieved through the nucleophilic substitution of a chlorine atom on the quinoxaline ring with isopropylamine. The following protocol is based on established methods for the synthesis of N-substituted quinoxaline derivatives.

Experimental Protocol: Synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Materials:

-

2,3-dichloroquinoxaline

-

Isopropylamine

-

Pyridine (or other suitable base like triethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF) (or other polar aprotic solvent such as DMSO or DMA)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of isopropylamine (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure (3-Chloro-quinoxalin-2-yl)-isopropyl-amine.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Significance

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an isopropyl-amine substituent at the 2-position of the 3-chloroquinoxaline core may modulate its biological activity and pharmacokinetic profile. The lipophilic isopropyl group and the basic amine functionality could influence cell membrane permeability and interactions with biological targets. Further research is warranted to explore the specific biological effects and potential therapeutic applications of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine.

Caption: Synthetic pathway for (3-Chloro-quinoxalin-2-yl)-isopropyl-amine.

References

The Multifaceted Biological Activities of 3-Chloro-Quinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Among these, 3-chloro-quinoxaline derivatives have emerged as crucial intermediates and bioactive molecules in their own right, demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of 3-chloro-quinoxaline derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Numerous studies have highlighted the potential of 3-chloro-quinoxaline derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis) through multiple mechanisms.

A notable mechanism of action for some quinoxaline-based anticancer agents is the inhibition of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and repair.[1] By inhibiting Topo II, these compounds can lead to DNA damage and ultimately trigger apoptosis in cancer cells.[1]

Furthermore, certain derivatives have been observed to modulate the expression of key proteins involved in the apoptotic cascade. Western Blot analysis has revealed the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, alongside the downregulation of the anti-apoptotic protein Bcl-2 in response to treatment with specific quinoxaline compounds.[1] This shift in the balance of pro- and anti-apoptotic proteins pushes the cell towards apoptosis.

Quantitative Anticancer Activity Data

The cytotoxic effects of various quinoxaline derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected quinoxaline derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound III | PC-3 (Prostate) | 4.11 | [1] |

| Compound IV | PC-3 (Prostate) | 2.11 | [1] |

| Compound IV | Topoisomerase II | 7.529 | [1] |

| Compound 11 | HCT116 (Colon) | 2.5 | |

| Compound 11 | MCF-7 (Breast) | 9 | |

| Compound 12 | HCT116 (Colon) | 4.4 | |

| Compound 12 | MCF-7 (Breast) | 4.4 | |

| Compound 6 | MCF-7 (Breast) | 5.11 | [2] |

| Compound 6 | HCT-116 (Colon) | 6.18 | [2] |

Experimental Protocols for Anticancer Activity Assessment

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

2. Annexin V-FITC/PI Double Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting and Washing: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

-

DNA Extraction: DNA is extracted from both treated and untreated cells.

-

Agarose Gel Electrophoresis: The extracted DNA is then run on an agarose gel.

-

Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

4. Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, Bcl-2, caspase-3) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

5. Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the topoisomerase II enzyme.

-

Reaction Mixture: The assay is typically performed in a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated to allow the enzyme to act on the DNA.

-

Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis. Inhibition of the enzyme is observed as a decrease in the amount of relaxed or linearized DNA compared to the control.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for apoptosis induction by a 3-chloro-quinoxaline derivative that acts as a Topoisomerase II inhibitor.

Caption: Apoptosis induction via Topoisomerase II inhibition.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

3-Chloro-quinoxaline derivatives have also demonstrated significant activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The synthesis of various Schiff bases and other derivatives from 2-chloro-3-methylquinoxaline has been a fruitful strategy for developing novel antimicrobial agents.[3][4]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is often evaluated by determining the zone of inhibition in disc diffusion assays or by measuring the Minimum Inhibitory Concentration (MIC). The table below presents the zone of inhibition for some synthesized quinoxaline derivatives against various microbial strains.

| Compound ID | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | Reference |

| 4 | 18 | 16 | 15 | 14 | [3] |

| 5a | 17 | 15 | 16 | 14 | [3] |

| 5c | 16 | 15 | 14 | 12 | [3] |

| 5d | 18 | 16 | 15 | 13 | [3] |

| 5e | 17 | 15 | 14 | 12 | [3] |

| 7a | 16 | 14 | 15 | 13 | [3] |

| 7c | 17 | 15 | 14 | 12 | [3] |

| Ciprofloxacin | 25 | 24 | 22 | 20 | [3] |

Experimental Protocol for Antimicrobial Activity Assessment

1. Disc Diffusion Method

This method is widely used to qualitatively assess the antimicrobial activity of a compound.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

-

Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Experimental Workflow Visualization

The following diagram outlines the workflow for the disc diffusion method.

Caption: Workflow of the disc diffusion assay.

Anti-inflammatory Activity

In addition to their anticancer and antimicrobial properties, certain quinoxaline derivatives have been investigated for their anti-inflammatory potential.[5][6] The mechanism of their anti-inflammatory action is believed to involve the inhibition of key inflammatory mediators.[6]

Research in this area is ongoing, with efforts focused on synthesizing and evaluating new derivatives to identify compounds with potent anti-inflammatory activity and favorable safety profiles.[7][8]

Synthesis of 3-Chloro-Quinoxaline Derivatives

The synthesis of 3-chloro-quinoxaline derivatives often starts from readily available precursors. For example, 2-chloro-3-methylquinoxaline can be synthesized from the reaction of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline, which is then treated with phosphoryl chloride (POCl3).[3] This versatile intermediate can then be further modified to generate a library of derivatives with diverse biological activities.[3][9]

General Synthetic Scheme

The following diagram illustrates a general logical relationship in the synthesis of bioactive quinoxaline derivatives starting from a 3-chloro-quinoxaline precursor.

Caption: Synthetic pathway to bioactive quinoxalines.

Conclusion

3-Chloro-quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents continues to be an active area of research. The ability to readily synthesize and modify these compounds provides a powerful platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms, to aid researchers and drug development professionals in this exciting field.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. igbmc.fr [igbmc.fr]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and expected spectroscopic characteristics of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. Due to the absence of published experimental data for this specific molecule, this document outlines a robust synthetic protocol based on established methodologies for analogous quinoxaline derivatives and presents predicted spectroscopic data to aid in its identification and characterization.

Synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

The synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for creating C-N bonds in quinoxaline systems involves the reaction of 2,3-dichloroquinoxaline with isopropylamine.[1][2] The pyridine-like nitrogen atoms in the quinoxaline ring activate the chlorine atoms, making them susceptible to nucleophilic attack.[3] Typically, the reaction with a primary amine under controlled conditions allows for the selective monosubstitution of one chlorine atom.[2]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, add isopropylamine (1.2 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to yield the pure (3-Chloro-quinoxalin-2-yl)-isopropyl-amine.[5]

Spectroscopic Characterization

The structural confirmation of the synthesized (3-Chloro-quinoxalin-2-yl)-isopropyl-amine would be performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 or 500 MHz spectrometer.[5][6]

-

The sample should be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).[4][6]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.2 | Multiplet | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~ 4.0 - 4.5 | Septet | 1H | N-CH of isopropyl group |

| ~ 5.0 - 6.0 | Broad Singlet | 1H | N-H proton |

| ~ 1.3 - 1.5 | Doublet | 6H | CH₃ of isopropyl group |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-2 (C-N) |

| ~ 140 - 145 | C-3 (C-Cl) |

| ~ 138 - 142 | Quaternary aromatic carbons |

| ~ 125 - 130 | Tertiary aromatic carbons (CH) |

| ~ 45 - 50 | N-CH of isopropyl group |

| ~ 20 - 25 | CH₃ of isopropyl group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]

-

The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (for liquids or oils).[7] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[8]

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3300 - 3400 | N-H stretching |

| ~ 3000 - 3100 | Aromatic C-H stretching |

| ~ 2850 - 2980 | Aliphatic C-H stretching |

| ~ 1610 - 1630 | C=N stretching of the quinoxaline ring[3] |

| ~ 1450 - 1580 | C=C aromatic stretching |

| ~ 1000 - 1200 | C-N stretching |

| ~ 700 - 800 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps in confirming its molecular weight and structure.

Experimental Protocol:

-

The mass spectrum is to be obtained using a mass spectrometer, with electron impact (EI) being a common ionization method for such compounds.[9]

-

The instrument separates ions based on their mass-to-charge ratio (m/z).[10]

Expected Mass Spectral Data

| m/z | Proposed Fragment |

| [M]⁺ | Molecular ion peak |

| [M+2]⁺ | Isotope peak due to ³⁷Cl |

| [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |

| [M - C₃H₇]⁺ | Loss of the isopropyl group |

Workflow for Synthesis and Characterization

The following diagram illustrates the workflow from the starting materials to the final characterization of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 3. scialert.net [scialert.net]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rtilab.com [rtilab.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

An In-depth Technical Guide on the Solubility and Stability of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine (CAS No. 1234370-93-4) is not publicly available. This guide, therefore, provides a comprehensive framework of established methodologies and best practices for determining these critical physicochemical properties for a novel compound of this class. The experimental protocols and data tables are presented as templates for guiding laboratory investigation.

Introduction

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine is a heterocyclic amine belonging to the quinoxaline class of compounds. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to antiviral, anticancer, antibacterial, and anti-inflammatory properties. The physicochemical properties of a drug candidate, such as solubility and stability, are fundamental to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.

This technical guide outlines the standard experimental procedures for the comprehensive evaluation of the solubility and stability of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine, in line with industry and regulatory standards.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. Solubility is typically assessed in various aqueous and non-aqueous media relevant to the physiological environment and formulation development.

Experimental Protocols for Solubility Determination

This method determines the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method

-

Preparation of Solutions: Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract, as well as purified water and relevant organic solvents (e.g., ethanol, DMSO, propylene glycol).

-

Addition of Compound: Add an excess amount of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine to a known volume of each solvent in a sealed vial. The excess solid should be visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid-State Analysis: Analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes during the experiment.

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent (commonly DMSO), precipitates when diluted into an aqueous buffer. This is a higher-throughput method often used in early drug discovery.

Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

-

Precipitation Detection: Measure the turbidity of the resulting solutions using nephelometry or UV-Vis spectroscopy at a wavelength where the compound does not absorb. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation for Solubility

Quantitative solubility data should be summarized in a clear and structured table.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Purified Water | ~7.0 | 25 | [Experimental Value] | Thermodynamic |

| 0.1 N HCl | 1.2 | 37 | [Experimental Value] | Thermodynamic |

| Acetate Buffer | 4.5 | 37 | [Experimental Value] | Thermodynamic |

| Phosphate Buffer | 6.8 | 37 | [Experimental Value] | Thermodynamic |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | [Experimental Value] | Thermodynamic |

| PBS (2% DMSO) | 7.4 | 25 | [Experimental Value] | Kinetic |

| Ethanol | N/A | 25 | [Experimental Value] | Thermodynamic |

| Propylene Glycol | N/A | 25 | [Experimental Value] | Thermodynamic |

Stability Assessment

Stability testing is essential to determine how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This information is crucial for determining re-test periods, shelf life, and recommended storage conditions.[1][2]

Experimental Protocols for Stability Testing

Solid-state stability is evaluated under long-term, accelerated, and intermediate storage conditions as per the International Council for Harmonisation (ICH) guidelines.

Protocol: ICH Stability Testing

-

Sample Preparation: Place a sufficient amount of solid (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in containers that are inert and impermeable.

-

Storage Conditions: Store the samples in calibrated stability chambers under the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine remaining, typically by a stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

Forced degradation (stress testing) is conducted to identify likely degradation products and establish degradation pathways. This helps in developing and validating stability-indicating analytical methods.

Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in various media.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: 0.1 N to 1 N NaOH at room temperature and elevated temperature.

-

Neutral Hydrolysis: Purified water at elevated temperature.

-

Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

-

Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 60 °C, 80 °C).

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and all major degradation products. The goal is to achieve 5-20% degradation of the active substance.

Data Presentation for Stability

Forced degradation results should be tabulated to summarize the extent of degradation and the number of degradation products formed.

| Stress Condition | Conditions | Time (hours) | Assay (% Remaining) | Major Degradation Products (% Area) | Total Impurities (%) |

| Acid Hydrolysis | 1 N HCl, 80 °C | 24 | [Value] | [Value for DP1, DP2, etc.] | [Value] |

| Base Hydrolysis | 1 N NaOH, 60 °C | 8 | [Value] | [Value for DP1, DP2, etc.] | [Value] |

| Oxidation | 10% H₂O₂, RT | 24 | [Value] | [Value for DP1, DP2, etc.] | [Value] |

| Thermal (Solid) | 80 °C | 72 | [Value] | [Value for DP1, DP2, etc.] | [Value] |

| Photostability (Solution) | ICH Q1B | - | [Value] | [Value for DP1, DP2, etc.] | [Value] |

DP = Degradation Product; RT = Room Temperature

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Hypothetical Signaling Pathway

Quinoxaline derivatives have been reported to interact with various biological targets, including kinases. The following diagram illustrates a hypothetical signaling pathway where a quinoxaline derivative could act as a kinase inhibitor, a common mechanism for this class of compounds.

Conclusion

While specific solubility and stability data for (3-Chloro-quinoxalin-2-yl)-isopropyl-amine are not currently in the public domain, this guide provides the necessary framework for any research or drug development professional to systematically determine these properties. The outlined protocols for thermodynamic and kinetic solubility, as well as solid-state and forced degradation stability studies, represent the industry-standard approach. The successful execution of these experiments will generate the crucial data needed to assess the viability of this compound as a drug candidate and to guide its formulation development.

References

The Structure-Activity Relationship of Quinoxaline Derivatives: A Technical Guide for Drug Discovery

Introduction

The quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile biological activities have led to the development of a plethora of derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these compounds, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as tubulin polymerization.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinoxaline derivatives is intricately linked to the nature and position of substituents on the quinoxaline core and its appended moieties.

-

Substitutions on the Quinoxaline Ring:

-

Electron-withdrawing groups (e.g., -Cl, -NO2) at the 6- and/or 7-positions of the quinoxaline ring can influence the electronic properties of the scaffold and its interaction with biological targets.

-

The introduction of bulky or heterocyclic groups at the 2- and 3-positions is a common strategy to enhance target binding and selectivity.

-

-

Side Chain Modifications:

-

The presence of a urea or thiourea linkage is a recurring feature in potent kinase inhibitors, facilitating hydrogen bonding interactions within the ATP-binding pocket of kinases.

-

The nature of the terminal aromatic or heteroaromatic ring on the side chain significantly impacts activity. Substitutions on this ring with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl, -F) groups can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

-

The length and flexibility of the linker connecting the quinoxaline core to the terminal aryl group are crucial for optimal orientation within the target's active site.

-

Quantitative Data for Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative quinoxaline derivatives against various cancer cell lines.

| Compound ID | Quinoxaline Core Substitution | Linker/Side Chain | Terminal Group | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Unsubstituted | - | - | Melanoma (MALME-M) | 55.75% GI | [1] |

| 2 | 6-Chloro | - | - | Melanoma (MALME-M) | - | [1] |

| 3 | 6-Trifluoromethyl | Triazole | Isopropyl | Leukemia (THP-1) | 1.6 | [1] |

| 8 | Unsubstituted | Benzoxazole | - | Gastric (MGC-803) | 1.49 ± 0.18 | [1] |

| 14 | Unsubstituted | N-substituted | 4-Methoxyphenyl | Breast (MCF-7) | 2.61 | [1] |

| 18 | 7-Nitro | Sulfonyl hydrazide | 4-Methylbenzyl | Breast (MCF-7) | 22.11 ± 13.3 | [1] |

| 19 | Unsubstituted | Diphenylurea | 4-Phenoxy | Gastric (MGC-803) | 9 | [1] |

| 20 | Unsubstituted | Diphenylurea | 3,5-Dimethylphenyl | Bladder (T-24) | 8.9 | [1] |

| VIIIc | 3-Methyl | Urea | 4-Chlorophenyl | Colon (HCT116) | 2.5 | [2] |

| XVa | 3-Chloro | Amide | Phenyl | Colon (HCT116) | 4.4 | [2] |

| 11 | 4-Methyl-3-oxo | Hydrazone | 4-(Dimethylamino)phenyl | Breast (MCF-7) | 0.81 | [3] |

| 13 | 4-Methyl-3-oxo | Pyrazole | 4-Methoxyphenyl | Breast (MCF-7) | 0.95 | [3] |

Table 1: Anticancer Activity of Quinoxaline Derivatives. (GI = Growth Inhibition)

Key Signaling Pathways Targeted by Anticancer Quinoxaline Derivatives

Quinoxaline derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers.

Caption: EGFR signaling pathway and its inhibition by quinoxaline derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Quinoxaline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by quinoxaline derivatives.

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of quinoxalines is influenced by specific structural modifications:

-

Substitutions at C-2 and C-3: The introduction of different substituents at the 2- and 3-positions of the quinoxaline ring is a key determinant of antimicrobial activity. Phenyl, substituted phenyl, and various heterocyclic rings have been shown to be effective.

-

Presence of a 1,4-di-N-oxide Moiety: Quinoxaline-1,4-di-N-oxides often exhibit enhanced antimicrobial activity compared to their non-oxidized counterparts.

-

Side Chain Characteristics: The nature of the side chains, including the presence of amide, sulfonamide, or other functional groups, can modulate the antimicrobial spectrum and potency.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various microbial strains.

| Compound ID | Quinoxaline Core Substitution | Side Chain/Terminal Group | Microorganism | MIC (µg/mL) | Reference |

| 2d | 2,3-disubstituted | 2-Mercaptobenzothiazole | Escherichia coli | 8 | [4] |

| 3c | 2,3-disubstituted | Morpholine | Escherichia coli | 8 | [4] |

| 4 | 2,3-disubstituted | Piperazine | Bacillus subtilis | 16 | [4] |

| 6a | 2-substituted | Hydrazone | Bacillus subtilis | 16 | [4] |

| 10 | Pentacyclic | Benzimidazole-2-thiol | Candida albicans | 16 | [4] |

| - | 2,3-Diphenyl-1,4-di-N-oxide | - | Staphylococcus aureus | - | [5] |

| - | 2,3-Diphenyl-1,4-di-N-oxide | - | Pseudomonas aeruginosa | - | [5] |

Table 2: Antimicrobial Activity of Quinoxaline Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinoxaline derivatives.

General Synthesis of Quinoxaline Derivatives

A common and versatile method for the synthesis of the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Procedure:

-

To a solution of an appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the 1,2-dicarbonyl compound (1 mmol).

-

The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Catalysts such as acids (e.g., acetic acid, p-toluenesulfonic acid) or other reagents may be added to facilitate the reaction.[6]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash it with a suitable solvent (e.g., cold ethanol), and dry it.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).

-

Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the quinoxaline derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Procedure:

-

Prepare a twofold serial dilution of the quinoxaline derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Include a growth control (no compound) and a sterility control (no microorganism) in each plate.

-

Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for Drug Discovery

The discovery and development of new quinoxaline-based therapeutic agents typically follow a structured workflow.

Caption: A typical workflow for the discovery of new quinoxaline derivatives.

Conclusion

The quinoxaline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into the structure-activity relationships of quinoxaline derivatives has provided a solid foundation for the rational design of new compounds with enhanced potency and selectivity. This technical guide has summarized the key SAR findings for anticancer and antimicrobial activities, provided essential experimental protocols, and visualized the underlying biological mechanisms and drug discovery workflows. By leveraging this knowledge, researchers can continue to explore the vast chemical space of quinoxaline derivatives to address unmet medical needs in oncology and infectious diseases.

References

In Silico Modeling and Docking Studies of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking study of the novel compound (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many of these activities are attributed to their ability to act as protein kinase inhibitors.[1][4][5] This document outlines a potential workflow for investigating the interaction of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine with a plausible biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a common target for quinoxaline-based inhibitors.[1][5]

Introduction to Quinoxaline Derivatives and their Therapeutic Potential

Quinoxalines, also known as benzopyrazines, are heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1][4] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[6] The diverse pharmacological activities of quinoxaline derivatives have led to their investigation for a wide range of therapeutic applications.[3] Notably, their role as ATP-competitive inhibitors of protein kinases has made them a focal point in the development of novel anticancer agents.[1][5][7] By targeting kinases involved in cell proliferation, survival, and angiogenesis, such as VEGFR, PDGFR, and Src, these compounds hold promise for cancer therapy.[1][5]

Hypothesized Signaling Pathway Inhibition

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine is hypothesized to inhibit the VEGFR-2 signaling pathway. Upon binding of the vascular endothelial growth factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation, initiating a downstream cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. The proposed mechanism of action for our compound is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2, thereby blocking the downstream signaling events.

References

- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [aels.journals.ekb.eg]

- 2. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. repository.msa.edu.eg [repository.msa.edu.eg]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Landscape of 3-Chloro-Quinoxalines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of a chloro-substituent at the 3-position can significantly modulate the electronic characteristics of the quinoxaline ring system, influencing its reactivity, stability, and potential as a pharmacophore. This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of 3-chloro-quinoxalines, leveraging computational chemistry to elucidate their molecular architecture and reactivity. By summarizing key quantitative data, detailing computational methodologies, and visualizing fundamental concepts, this document serves as a comprehensive resource for researchers engaged in the design and development of novel quinoxaline-based compounds.

Introduction

Quinoxalines, or benzopyrazines, are heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The electronic properties of these molecules are fundamental to their biological action and can be fine-tuned through targeted chemical modifications. The addition of a chlorine atom at the 3-position of the quinoxaline core introduces an electron-withdrawing group, which can significantly alter the electron distribution within the molecule.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the electronic structure and reactivity of organic molecules.[2] These computational methods allow for the detailed investigation of parameters such as molecular orbital energies, charge distribution, and electrostatic potential, providing insights that are often difficult to obtain through experimental means alone.

Computational Methodologies

The theoretical investigation of 3-chloro-quinoxalines predominantly relies on Density Functional Theory (DFT) calculations. A common and effective approach involves the use of the B3LYP functional combined with a suitable basis set.

Density Functional Theory (DFT) Calculations

A prevalent computational protocol for studying quinoxaline derivatives involves geometry optimization and subsequent electronic property calculations using the B3LYP functional with the 6-311++G(d,p) or similar basis sets.[3] All computations in these studies are typically performed using software packages like Gaussian.[4]

Experimental Protocol: DFT Calculation Workflow

-

Molecule Building: The 3D structure of the 3-chloro-quinoxaline derivative is constructed using a molecular modeling program.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically achieved using the B3LYP functional and a basis set such as 6-311++G(d,p).[3]

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including HOMO and LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential.

The following diagram illustrates a typical workflow for the theoretical study of 3-chloro-quinoxalines.

Key Electronic Properties

Theoretical studies provide a wealth of quantitative data on the electronic properties of 3-chloro-quinoxalines. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline (3MSQ) | -6.03 | -1.98 | 4.05 | [4] |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | -6.45 | -1.82 | 4.63 | [1] |

Mulliken Atomic Charges

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack. In 3-chloro-quinoxaline derivatives, the nitrogen atoms and the chlorine atom are typically regions of negative charge, while the carbon atoms of the quinoxaline core exhibit varying degrees of positive charge.

The diagram below illustrates the general concept of charge distribution in a substituted quinoxaline.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MESP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For 3-chloro-quinoxaline derivatives, the nitrogen atoms are typically associated with the most negative potential, making them likely sites for protonation and other electrophilic interactions.[4]

Structure-Property Relationships

The electronic properties of 3-chloro-quinoxalines are intrinsically linked to their molecular structure. The position and nature of other substituents on the quinoxaline ring can further modulate the electronic landscape. For instance, the presence of electron-donating groups can increase the energy of the HOMO, making the molecule more susceptible to oxidation, while electron-withdrawing groups can lower the energy of the LUMO, enhancing its electron-accepting capabilities.

The chloro-substituent itself, being electron-withdrawing, generally lowers the energy levels of both the HOMO and LUMO. This can influence the molecule's photophysical properties, such as its absorption and fluorescence spectra.[4]

Conclusion

Theoretical studies, primarily employing DFT calculations, provide a powerful framework for understanding the electronic properties of 3-chloro-quinoxalines. By elucidating the distribution of electrons, the energies of frontier molecular orbitals, and the molecular electrostatic potential, these computational approaches offer invaluable insights for the rational design of new quinoxaline derivatives with tailored properties for applications in drug development and materials science. The quantitative data and methodologies presented in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. chemrj.org [chemrj.org]

- 3. researchgate.net [researchgate.net]

- 4. synthesis-spectral-characterization-and-photoluminescence-of-3-chloro-6-methoxy-2-methylsulfanyl-quinoxaline-in-different-solvents-an-experimental-and-theoretical-investigation-using-dft - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine from 2,3-dichloroquinoxaline. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction. Included are protocols for the synthesis of the starting material, 2,3-dichloroquinoxaline, the main reaction to produce the target compound, and methods for purification and characterization. Quantitative data from related syntheses are summarized, and key experimental workflows are visualized.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the quinoxaline scaffold is a key strategy in the development of new therapeutic agents. The reaction of 2,3-dichloroquinoxaline with various nucleophiles provides a versatile route to a diverse array of substituted quinoxalines. This document details the synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine, a valuable intermediate for further chemical elaboration in drug discovery programs. The core of this synthesis is a selective monosubstitution of a chlorine atom on the 2,3-dichloroquinoxaline ring with isopropylamine.

Data Presentation

| Compound | Synthesis Method | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data |

| 2,3-Dichloroquinoxaline | Chlorination of quinoxaline-2,3(1H,4H)-dione with POCl3 | None (neat) | 100 | 3 | 92 | 152-154 | 1H NMR (CDCl3): δ 8.07-8.02 (m, 2H), 7.85-7.80 (m, 2H).13C NMR (CDCl3): δ 143.3, 140.9, 131.6, 127.8.ESI-MS: m/z 199.10 [M+H]+.[1] |

| 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | Nucleophilic aromatic substitution of 2,6-dichloroquinoxaline with 2,3-dimethylaniline | DMF | 100 | 4.5 | 86 | 138-140 | 1H NMR: δ 8.34 (s, 1H), 7.90 (d, 1H), 7.63 (d, 1H), 7.55-7.53 (dd, 1H), 7.44 (d, 1H), 7.19-7.16 (t, 1H), 7.11 (d, 1H), 6.67 (br s, 1H), 2.36 (s, 3H), 2.24 (s, 3H).13C NMR: δ 151.0, 140.2, 138.5, 138.1, 136.3, 131.5, 130.9, 130.3, 128.0, 127.9, 127.5, 126.4, 122.6, 20.7, 14.2.ESI-MS: m/z 284.05 [M+H]+. |

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

This protocol describes the synthesis of the starting material, 2,3-dichloroquinoxaline, from quinoxaline-2,3(1H,4H)-dione.

Materials:

-

Quinoxaline-2,3(1H,4H)-dione

-

Phosphorus oxychloride (POCl3)

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.) in a round-bottom flask, add POCl3 (20 ml).

-

Fit the flask with a reflux condenser and heat the mixture to 100 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction mixture by pouring it into ice-cold water. An off-white semi-solid will form.

-

Collect the solid product by filtration using a Büchner funnel under vacuum.

-

Wash the solid with cold water and dry it to yield 2,3-dichloroquinoxaline.

Protocol 2: Synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

This protocol details the nucleophilic aromatic substitution reaction of 2,3-dichloroquinoxaline with isopropylamine.

Materials:

-

2,3-Dichloroquinoxaline

-

Isopropylamine

-

N,N-Dimethylformamide (DMF) or Ethanol

-

Triethylamine (TEA) or Potassium Carbonate (K2CO3) (as a base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 equiv.) in DMF or ethanol.

-

Add a base such as triethylamine (1.2 equiv.) or potassium carbonate (1.5 equiv.) to the solution.

-

Add isopropylamine (1.1 equiv.) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to obtain (3-Chloro-quinoxalin-2-yl)-isopropyl-amine.

-

Characterize the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from quinoxaline-2,3(1H,4H)-dione to the final product.

Caption: Two-step synthesis of the target compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The logical steps of the SNAr mechanism for the reaction of 2,3-dichloroquinoxaline with isopropylamine are depicted below.

Caption: SNAr mechanism for the synthesis.

References

Protocol for Nucleophilic Substitution on 2-Chloroquinoxalines: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution on 2-chloroquinoxalines. This class of reaction is fundamental in the synthesis of a wide array of quinoxaline derivatives, which are key scaffolds in medicinal chemistry and materials science. The protocols outlined below cover various types of nucleophilic substitutions, including aminations and carbon-carbon bond-forming reactions, under both conventional heating and microwave irradiation conditions.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the quinoxaline core is crucial for the development of new therapeutic agents and advanced materials. 2-Chloroquinoxaline is a versatile starting material for such functionalization, readily undergoing nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C2 position. This allows for the introduction of a diverse range of substituents, including amino, alkoxy, thio, and aryl groups. These application notes provide standardized procedures for several key transformations, enabling researchers to synthesize novel quinoxaline derivatives efficiently and reproducibly.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes the reaction conditions and reported yields for various nucleophilic substitution reactions on 2-chloro- and 2,3-dichloroquinoxalines. This allows for a quick comparison of different methodologies.

| Entry | Substrate | Nucleophile/Reagent | Catalyst/Base | Solvent | Conditions | Product | Yield (%) |

| 1 | 2,3-Dichloroquinoxaline | Benzylamine | Triethylamine | - (Neat) | Microwave, 160 °C, 5 min | N2,N3-dibenzylquinoxaline-2,3-diamine | 69 |

| 2 | 2,3-Dichloroquinoxaline | Butylamine | Triethylamine | - (Neat) | Microwave, 160 °C, 5 min | N2,N3-dibutylquinoxaline-2,3-diamine | 81 |

| 3 | 2,3-Dichloroquinoxaline | Morpholine | Triethylamine | - (Neat) | Microwave, 160 °C, 5 min | 2,3-di(morpholin-4-yl)quinoxaline | 39 |

| 4 | 2,3-Dichloroquinoxaline | 3-Nitrophenol | Triethylamine | - (Neat) | Microwave, 160 °C, 5 min | 2,3-bis(3-nitrophenoxy)quinoxaline | 69 |

| 5 | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | THF | 90 °C, 8 h | 6-chloro-2-(o-tolyl)quinoxaline | 77 |

| 6 | 2,6-Dichloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | THF | 90 °C, 8 h | 6-chloro-2-(4-methoxyphenyl)quinoxaline | 63 |

| 7 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | THF | 90 °C, 8 h | 6-chloro-2-(3,5-dimethylphenyl)quinoxaline | 90 |

| 8 | 2-Chloro-3-methylquinoxaline | Aromatic Amines | K₂CO₃ / KI | - | Reflux | 2-Arylamino-3-methylquinoxalines | Not specified |

| 9 | 4-Hydroxyacetophenone | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 60 °C, 16 h | Phthalonitrile derivative | Not specified |

| 10 | 2-Chloroquinoxaline | Various substituted amines | Pyridine | - | Conventional (5-6 days) / Microwave (10-20 min) | 2-amino-substituted quinoxalines | High yielding |

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of Dichloroquinoxaline

This protocol describes a rapid and efficient method for the amination of 2,3-dichloroquinoxaline using microwave irradiation.[1]

Materials:

-

2,3-Dichloroquinoxaline

-

Amine (e.g., benzylamine, butylamine, morpholine)

-

Triethylamine

-

Microwave synthesis reactor

-

Standard work-up and purification equipment

Procedure:

-

In a microwave reaction tube, combine 2,3-dichloroquinoxaline (1.0 mmol, 0.2 g), the desired amine (2.0 mmol), and triethylamine (3.0 mmol, 0.4 mL).

-

Seal the tube and place it in the microwave reactor.

-

Irradiate the reaction mixture at 160 °C for 5 minutes.

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-diaminoquinoxaline derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Dichloroquinoxaline with Arylboronic Acids

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling for the formation of a C-C bond at the 2-position of the quinoxaline ring.[2]

Materials:

-

2,6-Dichloroquinoxaline

-

Arylboronic acid (e.g., 2-tolylboronic acid, 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dichloroquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv).

-

Add anhydrous THF via syringe.

-

Heat the reaction mixture to 90 °C and stir for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the 2-aryl-6-chloroquinoxaline product.

Protocol 3: Conventional Synthesis of 2-Phenoxyquinoxaline

This protocol describes a conventional SNAr reaction for the synthesis of 2-phenoxyquinoxaline.

Materials:

-

2-Chloroquinoxaline

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 2-chloroquinoxaline (1.0 equiv) and phenol (1.2 equiv) in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 equiv) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum.

-

If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain pure 2-phenoxyquinoxaline.

Visualizations

Experimental Workflow for Nucleophilic Substitution on 2-Chloroquinoxaline

Caption: General experimental workflow for nucleophilic substitution on 2-chloroquinoxalines.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

analytical methods for quantification of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

An Application Note and Protocol for the Quantification of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine using a Novel LC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive experimental protocol for the quantitative analysis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. Due to the absence of a standardized, publicly available analytical method for this specific compound, a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed. This method is suitable for the accurate quantification of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in various matrices, which is critical for drug development and quality control processes. The protocol includes sample preparation, instrument parameters, and data analysis procedures.

Introduction

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine is a substituted quinoxaline derivative. The quinoxaline ring system is a common scaffold in many biologically active compounds, and the precise quantification of such molecules is essential for pharmacokinetic studies, metabolism research, and formulation development. This application note describes a selective and sensitive LC-MS/MS method for the determination of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine reference standard

-

Internal Standard (IS): (3-Chloro-quinoxalin-2-yl)-[D7]-isopropyl-amine (or a structurally similar stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, 18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Control matrix (e.g., plasma, tissue homogenate, formulation blank)

Standard and Sample Preparation

2.2.1. Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine reference standard and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the control matrix for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

2.2.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

2.3.1. Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

2.3.2. Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| (3-Chloro-quinoxalin-2-yl)-isopropyl-amine | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| Internal Standard | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

Note: The exact m/z values for precursor and product ions, as well as the optimal cone voltage and collision energy, must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Table 2: Calibration Curve Data (Example)

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | [Experimental Value] |

| 5 | [Experimental Value] |

| 10 | [Experimental Value] |

| 50 | [Experimental Value] |

| 100 | [Experimental Value] |

| 500 | [Experimental Value] |

| 1000 | [Experimental Value] |

| Linearity (r²) | > 0.99 |

Table 3: Method Validation Parameters (Example Acceptance Criteria)

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification) |

| Precision (RSD) | ≤ 15% (≤ 20% for the Lower Limit of Quantification) |

| Matrix Effect | Within 85-115% |

| Recovery | Consistent, precise, and reproducible |

Visualization of Experimental Workflow

Caption: Workflow for the quantification of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the quantitative analysis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine by LC-MS/MS. The described method is designed to be sensitive, selective, and robust, making it suitable for a range of applications in pharmaceutical research and development. The provided protocols for sample preparation and instrument conditions serve as a strong starting point for method development and validation. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.

Application Notes and Protocols for Evaluating the Cytotoxicity of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction